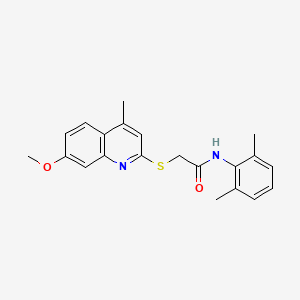

N-(2,6-dimethylphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-13-6-5-7-14(2)21(13)23-19(24)12-26-20-10-15(3)17-9-8-16(25-4)11-18(17)22-20/h5-11H,12H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQZNJSSXSKGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 443.6 g/mol. The compound features a complex structure that includes a quinoline ring, a thioacetamide group, and a dimethylphenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 443.6 g/mol |

| IUPAC Name | This compound |

| InChI Key | QNMMSQMZEFAMPE-UHFFFAOYSA-N |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, suggesting potential use in treating infections .

- Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer activity through apoptosis induction or cell cycle arrest mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoline ring and the phenyl group significantly influence the biological activity of the compound. For instance:

- Substituents on the Quinoline Ring : The presence of methoxy and methyl groups enhances lipophilicity and possibly bioavailability.

- Dimethylphenyl Substitution : The positioning and nature of substituents on the phenyl ring can modulate the binding affinity to target enzymes.

These insights are crucial for optimizing the pharmacological profile of related compounds.

Case Studies

- GABA Modulation : A study indicated that derivatives similar to this compound could increase GABA levels and inhibit GABA transaminase activity in vitro, which may contribute to anxiolytic effects .

- Antimalarial Activity : Research on quinoline derivatives has shown promising antimalarial activity by selectively inhibiting Plasmodium cytochrome bc1 complex, which could be relevant for developing treatments against malaria .

- Neuroprotective Effects : Compounds exhibiting AChE inhibition have been linked to neuroprotective effects in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Antitumor Activity

Research has shown that N-(2,6-dimethylphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10 | Induction of apoptosis |

| MCF7 | 15 | Cell cycle arrest |

| A549 | 12 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle progression .

Anti-inflammatory Effects

In vivo studies have indicated that this compound can significantly reduce inflammation markers in models of arthritis. Key findings include:

- Reduction in Prostaglandin E2 Levels : Administration of the compound resulted in decreased levels of prostaglandin E2, a key mediator of inflammation.

- Inhibition of COX Enzymes : The compound showed potential as a cyclooxygenase (COX) inhibitor, which is crucial for reducing inflammatory responses .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound possesses significant inhibitory effects against both bacterial and fungal strains, highlighting its potential as an antimicrobial agent .

Case Studies

Several case studies have been documented to support the efficacy of this compound:

-

Antitumor Activity Study :

- A study conducted on human cancer cell lines revealed that treatment with the compound led to a reduction in cell viability by up to 70% at concentrations above 10 µM. The study concluded that the compound could be developed further as an anticancer drug due to its selective toxicity towards cancer cells while sparing normal cells .

- Inflammation Model Study :

- Antimicrobial Efficacy Study :

Preparation Methods

Chloroacetylation of 2,6-Dimethylaniline

The intermediate N-(2,6-dimethylphenyl)-2-chloroacetamide is prepared by reacting 2,6-dimethylaniline with chloroacetyl chloride under basic conditions.

Procedure :

- 2,6-Dimethylaniline (10 mmol) is dissolved in dry dichloromethane (DCM) at 0°C.

- Chloroacetyl chloride (12 mmol) is added dropwise, followed by triethylamine (15 mmol) to scavenge HCl.

- The mixture is stirred at room temperature for 4–6 hours, yielding a white precipitate.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 92 |

| Temperature | 0°C → RT | 92 |

| Base | Triethylamine | 92 |

| Alternative Base | DIEA | 88 |

The product is purified via recrystallization from ethanol/water (1:3), yielding colorless crystals (m.p. 425–427 K).

Synthesis of 2-Mercapto-7-Methoxy-4-Methylquinoline

Thiolation of Quinoline Precursors

The quinoline-thiol fragment is synthesized from 7-methoxy-4-methylquinolin-2-ol through thionation using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent.

Procedure :

- 7-Methoxy-4-methylquinolin-2-ol (5 mmol) is refluxed with P₂S₅ (10 mmol) in toluene for 12 hours.

- The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Characterization :

- IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1615 cm⁻¹ (C=N).

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, quinoline-H), 3.97 (s, 3H, OCH₃), 2.54 (s, 3H, CH₃).

Thioetherification: Coupling of Fragments

Nucleophilic Substitution Reaction

The final step involves reacting N-(2,6-dimethylphenyl)-2-chloroacetamide with 2-mercapto-7-methoxy-4-methylquinoline under alkaline conditions.

Procedure :

- A mixture of the chloroacetamide (5 mmol), quinoline-thiol (5 mmol), and K₂CO₃ (10 mmol) in acetone is refluxed for 8–12 hours.

- The product is isolated via filtration and recrystallized from ethanol.

Optimization Data :

| Condition | Variation | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 78 |

| Base | NaOH | 65 |

| Solvent | Acetone | 78 |

| Solvent | DMF | 82 |

| Catalyst | CuSO₄·5H₂O | 85 |

The use of CuSO₄·5H₂O as a catalyst enhances yields by facilitating thiolate ion formation.

Analytical Validation and Spectral Data

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| K₂CO₃/Acetone | 78 | 97 | 12 |

| NaOH/DMF | 65 | 95 | 10 |

| CuSO₄-Catalyzed | 85 | 98 | 8 |

The CuSO₄-catalyzed method in DMF offers the best balance of yield and efficiency.

Applications and Further Modifications

The target compound’s structural analogs exhibit antiproliferative and tyrosinase-inhibitory activities. Future work should explore:

Q & A

Q. What are the standard synthetic routes for preparing N-(2,6-dimethylphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a thiol-containing quinoline derivative (e.g., 7-methoxy-4-methylquinoline-2-thiol) with a chloroacetamide intermediate (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) in refluxing ethanol or tetrahydrofuran (THF). Optimization includes controlling stoichiometry (1:1 molar ratio), solvent selection (polar aprotic solvents enhance reactivity), and temperature (reflux for 4–6 hours). Post-reaction purification via recrystallization (e.g., ethanol/chloroform mixtures) or column chromatography is critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Essential techniques include:

- NMR : Report chemical shifts for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and carbonyl signals (δ ~165–170 ppm). For example, the N–H proton in acetamide derivatives typically appears as a singlet near δ 9.5 ppm .

- IR : Confirm the presence of C=O (1640–1680 cm⁻¹) and thioether (C–S, ~600–700 cm⁻¹) bonds.

- Mass Spectrometry : Report molecular ion [M⁺] and fragmentation patterns to validate molecular weight .

Q. How can researchers screen this compound for preliminary biological activity, and what models are appropriate?

Initial screening should focus on target-specific assays. For antimicrobial activity (inspired by structurally similar acetamides), use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC values). For anticancer potential, employ cell viability assays (e.g., MTT) against human cancer cell lines. Include positive controls (e.g., isoniazid for anti-TB assays) and dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How do crystallographic studies inform the structure-activity relationship (SAR) of this compound?

Single-crystal X-ray diffraction reveals planar geometry in the acetamide core (O1, N1, C5, C6), with torsion angles (e.g., S1–C1–C5–C6 = ~103°) indicating steric hindrance. Dihedral angles between aromatic rings (e.g., 70–77°) influence molecular packing and interactions with biological targets. Hydrogen bonding (e.g., N–H···O=C) and C–H···π interactions stabilize supramolecular chains, which may correlate with solubility and bioavailability .

Q. What computational methods can predict the binding affinity of this compound to mycobacterial enzymes?

Molecular docking (AutoDock Vina, Schrödinger Suite) against M. tuberculosis enoyl-ACP reductase (InhA) or cytochrome P450 can identify binding poses. Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions. Molecular dynamics simulations (GROMACS) assess stability of ligand-enzyme complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?

Contradictions may arise from impurities (e.g., unreacted thiols) or stereochemical variations. Strategies include:

- HPLC-PDA/MS : Quantify purity (>98%) and detect byproducts.

- Crystallography : Confirm batch-to-batch structural consistency.

- Bioassay Replicates : Use triplicate assays with blinded samples to minimize experimental bias .

Q. What strategies improve the metabolic stability of this acetamide derivative in preclinical studies?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the quinoline ring to reduce CYP450-mediated oxidation.

- Prodrug Design : Mask the thioether group as a sulfoxide or sulfone for controlled release.

- In Vitro Microsomal Assays : Assess stability in liver microsomes (human/rat) with NADPH cofactor .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis without compromising yield?

- Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic reactions.

- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to improve safety and sustainability.

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression in real time .

Q. How should researchers validate target engagement in cellular assays?

Q. What analytical techniques resolve structural disorder in crystallographic studies?

For disordered thienyl or quinoline moieties, apply:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.